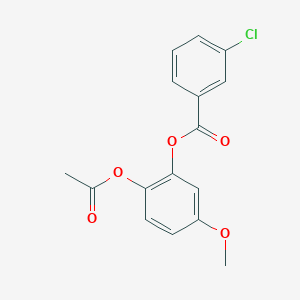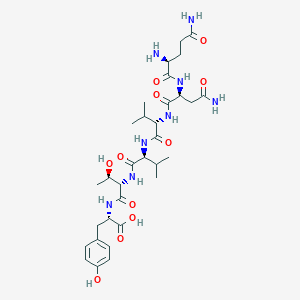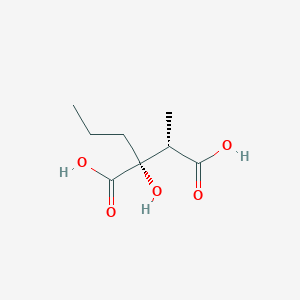
2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group, a methoxy group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate typically involves esterification reactions. One common method involves the reaction of 2-hydroxy-5-methoxyphenyl 3-chlorobenzoate with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the ester can be reduced to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: 2-Hydroxy-5-methoxyphenyl 3-chlorobenzoate and acetic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: 2-(Hydroxy)-5-methoxyphenyl 3-chlorobenzoate.
Reduction: 2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzyl alcohol.
Scientific Research Applications
2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components that can interact with biological pathways. The methoxy and chlorobenzoate groups may contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzoic acid: A precursor in the synthesis of 2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate.
2,3-Dichlorobenzoate: Shares structural similarities but has different reactivity and applications.
2-(Hydroxy)-5-methoxyphenyl 3-chlorobenzoate: An intermediate in the synthesis and hydrolysis product of the target compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetyloxy and methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
922716-05-0 |
|---|---|
Molecular Formula |
C16H13ClO5 |
Molecular Weight |
320.72 g/mol |
IUPAC Name |
(2-acetyloxy-5-methoxyphenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C16H13ClO5/c1-10(18)21-14-7-6-13(20-2)9-15(14)22-16(19)11-4-3-5-12(17)8-11/h3-9H,1-2H3 |
InChI Key |
BZPRTCKODKXRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)OC)OC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)


![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B14190717.png)

![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)
![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)

![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)
![4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14190746.png)

